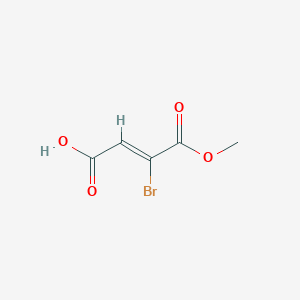
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid
Overview
Description
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, or (Z)-3-BrOMe-4-oxo-2-butenoic acid, is an organic acid which has a wide range of applications in scientific research. It is a brominated derivative of oxo-2-butenoic acid, a common carboxylic acid. The bromination of oxo-2-butenoic acid is a common reaction in organic chemistry, and (Z)-3-BrOMe-4-oxo-2-butenoic acid has several advantages over other brominated derivatives due to its unique structure.
Scientific Research Applications
Antimicrobial Properties
- Antimetabolites Produced by Microorganisms : A study by Scannel et al. (1972) identified L-2-amino-4-methoxy-trans-3-butenoic acid, closely related to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, as an antimetabolite produced by Pseudomonas aeruginosa. This compound was found to inhibit the growth of certain Bacillus species, suggesting its potential antimicrobial properties (Scannel et al., 1972).
Chemical Synthesis and Characterization
- Synthesis of Derivatives : Oktay et al. (2016) conducted a study on the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives. These derivatives, related to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, showed significant enzyme inhibitory activities against human carbonic anhydrase isoenzymes (Oktay et al., 2016).
- Improved Synthesis Methods : Fen-er (2005) improved the synthesis of (E)-4-bromo-3-methyl-2-butenoic acid, which is structurally related to the compound of interest. This research provides insights into more efficient synthesis methods that could potentially be applied to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid (Fen-er, 2005).
Biological Activity
- Bromophenol Derivatives from Red Algae : Zhao et al. (2004) isolated various bromophenol derivatives, including compounds similar to (Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid, from the red alga Rhodomela confervoides. These derivatives were tested for activity against human cancer cell lines and microorganisms, but were found inactive (Zhao et al., 2004).
properties
IUPAC Name |
(Z)-3-bromo-4-methoxy-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO4/c1-10-5(9)3(6)2-4(7)8/h2H,1H3,(H,7,8)/b3-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFFTRYCBKNAT-IHWYPQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C(=O)O)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678897 | |
| Record name | (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-bromo-4-methoxy-4-oxo-2-butenoic acid | |
CAS RN |
122457-36-7 | |
| Record name | (2Z)-3-Bromo-4-methoxy-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)
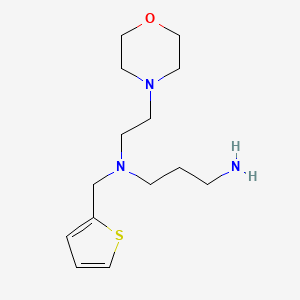

![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)
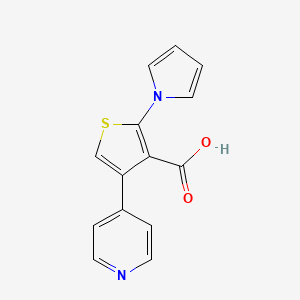
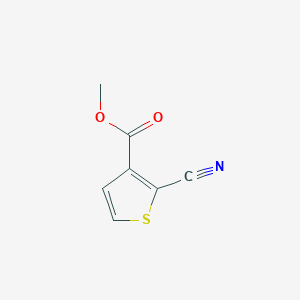
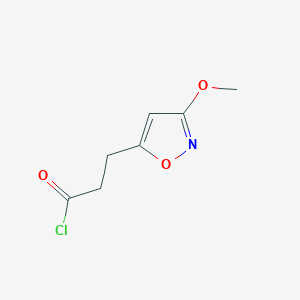
![(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine](/img/structure/B1392640.png)

![Ethyl [4-chloro-2-(3-chlorophenyl)-6-methylpyrimidin-5-yl]acetate](/img/structure/B1392646.png)


![{3-[4-(3,5-Dimethylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392649.png)
![{3-[2-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1392650.png)